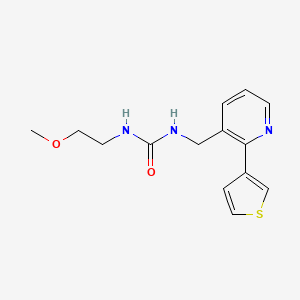

1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring a 2-methoxyethyl group and a heteroaromatic system comprising a pyridine ring linked to a thiophene moiety. The methoxyethyl group enhances solubility, while the thiophene-pyridine system may influence π-π stacking and electronic interactions in biological systems .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-19-7-6-16-14(18)17-9-11-3-2-5-15-13(11)12-4-8-20-10-12/h2-5,8,10H,6-7,9H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGFHIWVNKAMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps:

Formation of the thiophen-pyridinyl intermediate: This step involves the coupling of thiophene and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Introduction of the methoxyethyl group: This can be achieved through nucleophilic substitution reactions where a suitable methoxyethyl halide reacts with the intermediate.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under hydrogenation conditions.

Substitution: The methoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmaceutical development. Below are some key areas of application:

Antimicrobial Properties

Studies have demonstrated that 1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea shows potential antimicrobial activity, particularly against certain bacterial strains. The mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of their activity.

Anticancer Activity

Similar compounds have been investigated for their anticancer properties. Research suggests that derivatives of urea can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of EGFR |

The compound's ability to induce apoptosis and modulate signaling pathways related to cell growth and survival highlights its potential as an anticancer agent.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. For instance, studies involving lipopolysaccharide-induced inflammation in murine models showed significant reductions in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Case Study: Anti-inflammatory Mechanism

A notable study demonstrated that treatment with this compound resulted in reduced inflammation markers in murine models, indicating its efficacy in mitigating inflammatory responses.

Neuroprotective Properties

Preliminary studies suggest that 1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by protecting neuronal cells from oxidative stress and apoptosis.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| SH-SY5Y neurons | Reduced oxidative stress markers | |

| Mouse model | Improved cognitive function |

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophen-pyridinyl moiety can interact with aromatic residues in proteins, while the urea group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure is distinct from analogs in the evidence due to its thiophene-pyridine hybrid aromatic system and methoxyethyl side chain . Key comparisons include:

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in melting points (m.p.) and spectral features:

Biological Activity

1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound belonging to the urea class, characterized by a unique structural composition that includes a methoxyethyl group and a thiophen-3-ylmethyl group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly its antimicrobial properties.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

Structural Features:

- Urea Moiety: Contributes to the compound's biological activity.

- Methoxyethyl Group: Enhances solubility and potential interaction with biological targets.

- Thiophen-3-ylmethyl Group: Imparts unique electronic properties that may influence biological interactions.

Antimicrobial Properties

Research indicates that 1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea exhibits significant antimicrobial activity, particularly against various bacterial strains. The mechanism of action appears to involve interactions with specific enzymes or receptors, leading to the modulation of their activity. This potential makes it a candidate for further pharmaceutical development.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial effects of this compound demonstrated:

- Tested Strains: Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Results: The compound showed inhibition zones ranging from 12 mm to 20 mm at varying concentrations, indicating effective antibacterial action.

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism.

- Receptor Binding: Potential binding to specific receptors that modulate cellular responses.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Methoxyethyl)-3-(phenylmethyl)urea | Contains a phenylmethyl group instead of thiophen | Lacks unique electronic properties imparted by thiophene |

| 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)urea | Contains a pyridin group instead of thiophen | Different binding affinities due to lack of thiophene ring |

| 1-(4-Methoxyphenyl)-3-(pyridin-4-yloxy)urea | Features an ether linkage instead of urea | Exhibits different solubility and reactivity profiles |

Research Findings

Recent studies have highlighted the following findings regarding the biological activities of this compound:

- Antioxidant Activity: Preliminary assays suggest potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, making it relevant for conditions characterized by inflammation.

- Potential for Drug Development: Given its unique structure and observed biological activities, further investigations are warranted to explore its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.